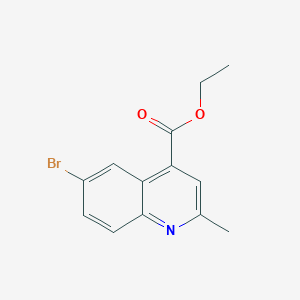

Ethyl 6-bromo-2-methylquinoline-4-carboxylate

Description

Contextual Significance of Quinoline Derivatives in Modern Chemistry

The quinoline framework has established itself as one of the most privileged molecular scaffolds in contemporary medicinal chemistry and organic synthesis. Quinoline derivatives have demonstrated remarkable versatility across multiple scientific disciplines, with applications spanning from pharmaceutical development to materials science and chemical synthesis. The significance of quinoline compounds extends far beyond their basic structural features, as they serve as fundamental building blocks for an extensive array of biologically active compounds and synthetic intermediates. Research has shown that quinoline motifs are present in numerous approved drugs, with particularly prominent occurrences as antimalarial agents, where compounds such as chloroquine have been extensively utilized. The structural framework provides a robust foundation for chemical modifications that can enhance biological activity, improve pharmacological properties, and expand therapeutic applications.

Contemporary research has revealed that quinoline derivatives exhibit diverse biological activities, including antibacterial, antifungal, antimycobacterial, antiviral, antiprotozoal, antimalarial, anticarcinogenic, antioxidant, anticonvulsant, analgesic, anti-inflammatory, anthelmintic, and cardioprotective properties. This broad spectrum of biological activities has positioned quinoline derivatives as perpetual and multipurpose scaffolds in medicinal chemistry research. The systematic design and synthesis of quinoline derivatives using computational approaches have led to the identification of compounds with enhanced antioxidant and neuroprotective activities. Studies utilizing the Computer-Aided Drug Design and Molecular Analysis for Chemistry protocol have successfully generated large chemical spaces of quinoline derivatives, with researchers systematically designing over 8,000 quinoline derivatives by incorporating various functional groups such as hydroxyl, amino, thiol, aldehyde, acetyl, and methyl carboxylate substituents.

The industrial significance of quinoline derivatives extends to their use in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin, and as solvents for resins and terpenes. Quinoline serves as a precursor to 8-hydroxyquinoline, which functions as a versatile chelating agent and precursor to pesticides. The oxidation of quinoline affords quinolinic acid, which serves as a precursor to herbicides, demonstrating the industrial utility of quinoline chemistry. Modern synthetic approaches to quinoline derivatives have embraced green chemistry principles, focusing on environmentally benign methodologies that reduce the use of hazardous substances and improve reaction efficiency. These sustainable approaches include solvent-free reactions, the use of environmentally friendly catalysts, and energy-efficient techniques such as microwave or ultrasound-assisted synthesis.

Recent advancements in quinoline synthesis have highlighted the importance of multicomponent reactions as efficient and versatile strategies for constructing complex molecular architectures. Multicomponent reactions such as the Povarov reaction, the Gewald reaction, and the Ugi reaction have been successfully employed for the synthesis of diverse quinoline scaffolds, offering high atom economy and enabling the incorporation of structural diversity into final products. These methodologies allow for the introduction of functional groups and substitution patterns tailored to specific applications, demonstrating the adaptability of quinoline chemistry to modern synthetic requirements. The continuous innovation in quinoline synthesis methodologies holds great promise for the rapid and efficient generation of valuable compounds with wide-ranging biological and physicochemical properties.

Properties

IUPAC Name |

ethyl 6-bromo-2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-6-8(2)15-12-5-4-9(14)7-10(11)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVIYCANWGLBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308070 | |

| Record name | ethyl 6-bromo-2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62482-30-8 | |

| Record name | 62482-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-bromo-2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The preparation of ethyl 6-bromo-2-methylquinoline-4-carboxylate typically proceeds via the following key stages:

- Formation of a substituted acrylate intermediate from 4-bromoaniline derivatives and ethyl propiolate.

- Cyclization to yield 6-bromoquinoline-4-one intermediates.

- Introduction of the ester functionality at the 4-position.

- Final esterification or modification to obtain the ethyl ester of the quinoline carboxylate.

Detailed Stepwise Preparation Method

Step 1: Synthesis of 3-(4-Bromaniline) Ethyl Acrylate

- Reactants: 4-bromoaniline and ethyl propiolate.

- Conditions: The reaction is conducted in methanol under nitrogen or inert atmosphere at 30–50 °C with stirring.

- Process: Ethyl propiolate is added to a flask containing 4-bromoaniline and methanol. The mixture is stirred and heated gently to form 3-(4-bromaniline) ethyl acrylate.

- Outcome: The methanol is removed by rotary evaporation to isolate the crude acrylate intermediate.

Step 2: Cyclization to 6-Bromoquinoline-4(1H)-one

- Reactants: Crude 3-(4-bromaniline) ethyl acrylate.

- Conditions: Dissolved in diphenyl ether and heated at 200–220 °C for approximately 10 hours.

- Process: The acrylate undergoes intramolecular cyclization in diphenyl ether, monitored until the starting material disappears.

- Isolation: After cooling, the reaction mixture is poured into petroleum ether, filtered after standing overnight, and the residue is washed with ethyl acetate and dried.

- Yield: Approximately 81% yield of 6-bromoquinoline-4(1H)-one is obtained as a white solid.

Step 3: Conversion to this compound

- Reactants: 6-bromoquinoline-4(1H)-one, ethanol, and sulfuric acid.

- Conditions: Refluxing in ethanol with sulfuric acid for 15 hours facilitates esterification.

- Process: The quinoline-4-one intermediate is converted to the corresponding ethyl ester via acid-catalyzed esterification.

- Yield: Reported yields are around 85% for this esterification step.

Alternative Preparation via Hydrolysis and Re-esterification

- Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using sodium hydroxide (10% aqueous solution) under reflux for 1 hour.

- Acidification: The reaction mixture is cooled, acidified with hydrochloric acid to pH ~1, and the carboxylic acid is isolated by filtration.

- Re-esterification: The acid can be re-esterified to the ethyl ester under reflux with ethanol and sulfuric acid to improve purity or modify the ester group.

Use of Phosphorus Trichloride or Oxychloride for Chlorination (Optional Step)

- In some protocols, phosphorus trichloride or phosphorus oxychloride is used to convert hydroxyl or keto groups to chloro groups on quinoline derivatives.

- For example, ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate can be treated with phosphorus oxychloride at room temperature for 3 hours to yield the chloroquinoline derivative.

- This step is useful for further functionalization or as an intermediate in the synthesis of this compound derivatives.

Summary Table of Key Reaction Parameters

| Step | Reactants/Intermediates | Conditions | Solvents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-bromoaniline + ethyl propiolate | Stirring under N2, 30–50 °C | Methanol | 30–50 °C | Several hours | Not stated | Formation of 3-(4-bromaniline) ethyl acrylate |

| 2 | 3-(4-bromaniline) ethyl acrylate | Heating | Diphenyl ether | 200–220 °C | ~10 hours | 81 | Cyclization to 6-bromoquinoline-4(1H)-one |

| 3 | 6-bromoquinoline-4(1H)-one + ethanol + H2SO4 | Reflux | Ethanol | Reflux (~78 °C) | 15 hours | 85 | Esterification to ethyl ester |

| 4 | Ethyl ester hydrolysis | Reflux with NaOH (10%) | Aqueous solution | Reflux | 1 hour | 96 (acid) | Hydrolysis to carboxylic acid |

| 5 | Hydroxyquinoline + POCl3 or POCl5 | Room temperature | Neat or solvent | RT | 3 hours | Not stated | Optional chlorination step |

Analytical and Purification Notes

- Purification after each step is typically achieved by filtration, washing with solvents such as petroleum ether or ethyl acetate, and drying under vacuum.

- Reaction progress is monitored by disappearance of starting materials and appearance of intermediates, often confirmed by thin-layer chromatography (TLC).

- Final products are characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Research Findings and Industrial Relevance

- The described synthetic routes provide moderate to high yields (80–96%) with well-defined reaction conditions.

- Use of diphenyl ether as a high-boiling solvent enables effective cyclization.

- Acid-catalyzed esterification in ethanol is a reliable method to obtain the ethyl ester.

- The bromine substituent at the 6-position allows for further functionalization via cross-coupling reactions in medicinal chemistry applications.

- The process is scalable and adaptable for industrial synthesis with potential for green chemistry improvements by optimizing solvents and reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline carboxylic acids or aldehydes.

Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Biological Applications

Ethyl 6-bromo-2-methylquinoline-4-carboxylate has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes inhibition zones observed in antimicrobial assays:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest its potential as an antimicrobial agent.

Anticancer Properties

Quinoline derivatives are known for their anticancer activities. This compound may inhibit cancer cell proliferation through various mechanisms, including interference with cellular pathways involved in oxidative stress and inflammation. Further research is needed to elucidate specific mechanisms of action.

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

- Synthesis of Complex Quinoline Derivatives : It serves as a building block for synthesizing more complex quinoline derivatives used in pharmaceuticals and agrochemicals.

- Development of Dyes and Pigments : The compound's unique structure allows it to be used in creating dyes and pigments with specific properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead candidate for developing new antimicrobial agents.

Case Study 2: Drug Development Potential

Research exploring the anticancer properties of quinoline derivatives, including this compound, highlighted its ability to inhibit tumor growth in vitro. These findings support further investigation into its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methylquinoline-4-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the quinoline core facilitate binding to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-methyl group in Ethyl 6-bromo-2-methylquinoline-4-carboxylate can be replaced with bulkier or electron-withdrawing groups, altering reactivity and applications:

Key Observations :

Variations at Position 6 (Halogen Substitution)

The bromine atom at position 6 can be replaced with other halogens or functional groups:

*Yields depend on reaction conditions; e.g., pyrimidinyl derivatives in show 70% yield, while naphthalenyl analogs in achieve 84%.

Biological Activity

Ethyl 6-bromo-2-methylquinoline-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of CHBrN O and a molecular weight of approximately 294.15 g/mol, this compound features a quinoline structure that is known for its pharmacological properties.

The compound can be synthesized through various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. The synthesis typically yields up to 85% under optimized conditions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN O |

| Molecular Weight | 294.15 g/mol |

| Density | 1.444 g/cm³ |

| Boiling Point | 378.9 °C |

| Melting Point | 110 °C |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Preliminary studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Antimicrobial Assay Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Properties

In addition to its antimicrobial effects, this compound exhibits anticancer properties . Research has demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colorectal cancer). The mechanism of action is believed to involve the inhibition of key cellular pathways related to tumor growth and proliferation .

Anticancer Activity Overview

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| HCT116 | 30 |

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and quinoline core facilitate binding to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in oxidative stress and inflammation, contributing to its anticancer effects.

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study conducted by researchers showed that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for drug development.

- Evaluation of Anticancer Activity : In vitro assays revealed that the compound inhibited cell proliferation in human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Further studies are ongoing to elucidate the specific pathways involved .

- Comparative Analysis with Similar Compounds : When compared with similar quinoline derivatives, this compound demonstrated superior activity due to its unique bromination pattern and ethoxy group, which enhance its biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 6-bromo-2-methylquinoline-4-carboxylate, and how is reaction progress monitored?

- Methodology : The compound is synthesized via esterification of 6-bromo-2-methylquinoline-4-carboxylic acid with absolute ethanol and concentrated sulfuric acid under reflux (15–17 hours). Reaction completion is tracked using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1 v/v) solvent system. Purification involves column chromatography on silica gel (60–120 mesh) using the same solvent ratio .

- Key Considerations : Acid catalysis ensures efficient esterification, while TLC minimizes side-product formation. Column chromatography resolves polar impurities, yielding green block-shaped crystals upon slow evaporation .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

- Techniques :

- X-ray crystallography (primary): Determines bond lengths, angles, and torsion angles (e.g., C8–C12: 1.469 Å; O14–C12–C8: 115.2°) .

- NMR/IR spectroscopy : Confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; quinoline proton shifts in ¹H NMR).

- Elemental analysis : Validates purity and stoichiometry.

Q. What are the basic crystallographic parameters of the compound, and how do substituents influence its planarity?

- Structural Insights :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| Unit Cell (Å) | a=7.12, b=9.45, c=10.28 |

| Dihedral Angle (Quinoline vs. Ester) | 12.3° |

- The 6-bromo and 2-methyl groups induce minor deviations from planarity, analyzed via Cremer-Pople puckering coordinates (e.g., amplitude , phase ) .

Advanced Research Questions

Q. How are SHELX programs employed to refine the crystal structure, particularly for high-resolution or twinned data?

- Refinement Workflow :

Data Integration : SHELXC processes diffraction data, identifying outliers.

Structure Solution : SHELXD/E resolves phase problems via dual-space methods.

Refinement : SHELXL optimizes anisotropic displacement parameters and handles twinning (e.g., BASF parameter for twin law refinement) .

- Challenges : High-resolution data () require modeling of hydrogen atom positions and thermal motion anisotropy. For twinned crystals, HKLF 5 format in SHELXL refines overlapping reflections .

Q. What mechanistic insights explain the regioselectivity of bromine substitution in quinoline derivatives?

- Electrophilic Substitution : Bromination at the 6-position is favored due to:

- Electronic Effects : Electron-withdrawing ester group at C4 directs electrophiles to the meta position (C6).

- Steric Factors : Methyl at C2 minimizes steric hindrance at C6 vs. C7.

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- DFT Calculations :

- Bromine Activation Energy : for oxidative addition with Pd(PPh₃)₄.

- Charge Distribution : Mulliken charges at C6 (+0.32) favor nucleophilic attack .

Q. What strategies mitigate challenges in analyzing non-planar quinoline rings via X-ray crystallography?

- Non-Planar Analysis :

- Puckering Coordinates : Cremer-Pople parameters quantify deviations (e.g., , ).

- Torsion Angle Constraints : Restraints in SHELXL prevent overfitting of flexible substituents .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports 75% yield via sulfuric acid catalysis, while achieves 90% using HBTU coupling. Resolution: Acid catalysis is cost-effective but less efficient for sterically hindered substrates; HBTU optimizes activation for carboxamide derivatives .

- Crystallographic Software : SHELX ( ) vs. ORTEP ( ). SHELX is preferred for small-molecule refinement, while ORTEP visualizes thermal ellipsoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.